5-[3-(Propionylamino)phenyl]nicotinic acid
Overview
Description
5-[3-(Propionylamino)phenyl]nicotinic acid: . This compound is characterized by the presence of a nicotinic acid moiety linked to a propionylamino phenyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Propionylamino)phenyl]nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Starting Materials: The synthesis begins with the preparation of the boronic acid derivative of the propionylamino phenyl group.
Coupling Reaction: The boronic acid derivative is then coupled with a halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored for its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Propionylamino)phenyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the nicotinic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, sulfonating agents, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-[3-(Propionylamino)phenyl]nicotinic acid is a versatile compound with applications in various scientific fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-(Propionylamino)phenyl]nicotinic acid involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
Uniqueness
5-[3-(Propionylamino)phenyl]nicotinic acid stands out due to its unique combination of a nicotinic acid moiety and a propionylamino phenyl group
Properties
IUPAC Name |
5-[3-(propanoylamino)phenyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-14(18)17-13-5-3-4-10(7-13)11-6-12(15(19)20)9-16-8-11/h3-9H,2H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDDCVAZUFYIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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